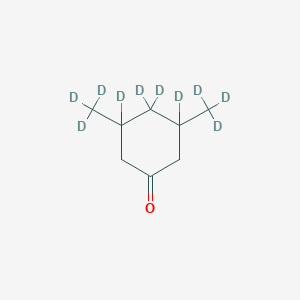

3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H14O |

|---|---|

分子量 |

136.26 g/mol |

IUPAC名 |

3,4,4,5-tetradeuterio-3,5-bis(trideuteriomethyl)cyclohexan-1-one |

InChI |

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/i1D3,2D3,3D2,6D,7D |

InChIキー |

MSANHHHQJYQEOK-ZVKOAREQSA-N |

異性体SMILES |

[2H]C1(C(CC(=O)CC1([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])[2H] |

正規SMILES |

CC1CC(CC(=O)C1)C |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Deuterated 3,5-Dimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated 3,5-dimethylcyclohexanone (B1585822), a valuable isotopically labeled compound for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. The primary route to this molecule involves the exchange of enolizable alpha-hydrogens of 3,5-dimethylcyclohexanone with deuterium (B1214612) from a deuterium source, typically deuterium oxide (D₂O). This process can be effectively catalyzed by acids, bases, or more advanced catalyst systems under controlled conditions.

Synthetic Approaches

The deuteration of 3,5-dimethylcyclohexanone is achieved by leveraging the acidity of the α-protons to the carbonyl group. The formation of an enol or enolate intermediate is central to the hydrogen-deuterium exchange mechanism. Several effective methods are available, primarily categorized as acid-catalyzed, base-catalyzed, and organocatalyzed deuteration.

1. Acid- and Base-Catalyzed Deuterium Exchange:

The most fundamental approach to deuteration of ketones involves direct exchange with D₂O under either acidic or basic conditions.[1][2] In the presence of a base, an α-proton is abstracted to form an enolate, which is then deuterated by quenching with D₂O.[1] Conversely, acid catalysis proceeds through the formation of an enol intermediate, which then tautomerizes back to the keto form, incorporating deuterium at the α-position. Given enough time, all four of the enolizable α-hydrogens in 3,5-dimethylcyclohexanone can be replaced by deuterium atoms.[1]

2. Superacid-Catalyzed α-Deuteration:

A highly efficient method for the α-deuteration of ketones utilizes a superacid catalyst.[3][4] A pre-catalyst such as trityl tetrakis(pentafluorophenyl)borate (B1229283), [Ph₃C]⁺[B(C₆F₅)₄]⁻, can be used to generate a superacidic species in situ with D₂O.[3][4] This method offers high deuteration efficiency, often up to 99%, and demonstrates broad functional group compatibility.[3] The reaction typically proceeds at elevated temperatures and provides the desired deuterated product in high yield.[3]

3. Organocatalyzed α-Deuteration:

An alternative, metal-free approach involves the use of an organocatalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the deuterium exchange with D₂O.[5][6] This method is attractive due to its mild reaction conditions and the use of an economical and readily available deuterium source.[5][6] Good to excellent deuterium incorporation (90–97%) can be achieved for a variety of ketones using this protocol.[5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the deuteration of ketones based on the methodologies described in the literature. These values can be considered indicative of the expected results for the synthesis of deuterated 3,5-dimethylcyclohexanone.

| Method | Catalyst Example | Deuterium Source | Typical Yield (%) | Typical Deuterium Incorporation (%) | Reference |

| Superacid-Catalyzed Deuteration | [Ph₃C]⁺[B(C₆F₅)₄]⁻ (5 mol%) | D₂O | 93 | up to 96 | [3] |

| Organocatalyzed Deuteration | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | D₂O | High | 90 - 97 | [5][6] |

Experimental Protocols

Detailed Protocol for Superacid-Catalyzed α-Deuteration of 3,5-Dimethylcyclohexanone:

This protocol is adapted from the superacid-catalyzed deuteration of ketones.[3]

Materials:

-

3,5-Dimethylcyclohexanone

-

Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻)

-

Deuterium Oxide (D₂O)

-

1,2-Dichloroethane (B1671644) (DCE), anhydrous

-

Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried round-bottom flask under an argon atmosphere, add 3,5-dimethylcyclohexanone (0.1 mmol).

-

Add [Ph₃C]⁺[B(C₆F₅)₄]⁻ (5 mol%, 0.005 mmol).

-

Add anhydrous 1,2-dichloroethane (1 mL) and deuterium oxide (55 equivalents, 0.2 mL).

-

The reaction mixture is stirred vigorously and heated to 100 °C for 10 hours under the argon atmosphere.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate (B1210297) and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary to yield the deuterated 3,5-dimethylcyclohexanone.

Visualizations

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 3,5-Dimethyl-d10-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the deuterated organic compound 3,5-Dimethyl-d10-cyclohexanone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where isotopically labeled compounds are utilized.

Core Physical and Chemical Data

3,5-Dimethyl-d10-cyclohexanone is the deuterated analogue of 3,5-dimethylcyclohexanone. Isotopic labeling, the replacement of one or more atoms of a chemical compound with an isotope, is a critical technique for tracing the passage of molecules through chemical reactions, metabolic pathways, or biological cells. Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is a common choice for such labeling due to its non-radioactive nature and the relative ease of detection by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The primary application of 3,5-Dimethyl-d10-cyclohexanone is as an internal standard in analytical and metabolic studies involving its non-deuterated counterpart. The slight increase in mass due to deuterium substitution allows for its clear differentiation in mass spectrometry, while its chemical behavior remains nearly identical to the unlabeled compound.

Tabulated Physical Properties

The following table summarizes the available quantitative data for 3,5-Dimethyl-d10-cyclohexanone and its non-deuterated form, 3,5-dimethylcyclohexanone, for comparative purposes.

| Property | 3,5-Dimethyl-d10-cyclohexanone | 3,5-dimethylcyclohexanone |

| Molecular Formula | C₈H₄D₁₀O | C₈H₁₄O |

| Molecular Weight | 136.26 g/mol | 126.20 g/mol [1] |

| Boiling Point | No experimental data available | 182.5 °C at 760 mmHg[2][3] |

| Density | No experimental data available | 0.882 g/cm³[2] |

| Flash Point | No experimental data available | 53.8 °C[2][3] |

| Vapor Pressure | No experimental data available | 0.808 mmHg at 25 °C[2] |

| LogP (o/w) | No experimental data available | 1.892 (estimated)[3] |

| Refractive Index | No experimental data available | 1.434 (estimated) |

Experimental Protocols for Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.

Apparatus:

-

Thiele tube or a similar heating apparatus (e.g., oil bath, heating block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is heated gently and uniformly in a Thiele tube or oil bath.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For a liquid organic compound, density can be accurately determined using a pycnometer or a volumetric flask.

Apparatus:

-

Pycnometer or a calibrated volumetric flask with a stopper

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the pycnometer is known (or can be determined by calibration with a liquid of known density, such as water).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter. Closed-cup testers, such as the Pensky-Martens or Tag Closed Cup apparatus, are commonly used for this measurement.

Apparatus:

-

Closed-cup flash point tester

-

Heat source

-

Ignition source (e.g., a small flame or an electric sparker)

-

Thermometer

Procedure:

-

The sample cup of the apparatus is filled with the liquid sample to a specified level.

-

The lid, which contains the thermometer, stirrer, and ignition source port, is securely closed.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through the port in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is often used for identification and purity assessment. An Abbe refractometer is the standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp, λ = 589 nm)

-

Constant temperature water circulator

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

Water from a constant temperature bath is circulated through the prisms to maintain a stable temperature (commonly 20°C or 25°C).

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion control is adjusted to eliminate any color fringe from the field of view, resulting in a sharp borderline between the light and dark areas.

-

The main adjustment knob is turned to bring this borderline exactly to the center of the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

Logical Relationship Diagram

The following diagram illustrates the relationship between 3,5-Dimethyl-d10-cyclohexanone and its non-deuterated form, highlighting their key physical properties.

References

Mass Spectrum of Deuterated Dimethylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of deuterated dimethylcyclohexanone, focusing on the fragmentation patterns and the underlying principles of mass spectrometry when applied to isotopically labeled compounds. This document is intended to be a core resource for professionals in research, science, and drug development who utilize mass spectrometry for structural elucidation and quantitative analysis.

Introduction

Deuterium (B1214612) labeling is a powerful technique in mass spectrometry, employed to trace fragmentation pathways, elucidate reaction mechanisms, and serve as an internal standard for quantitative analysis. The replacement of hydrogen with its heavier isotope, deuterium, induces a predictable mass shift in the molecular ion and its fragments, providing invaluable information for the structural characterization of complex molecules. This guide will delve into the mass spectral behavior of a deuterated dimethylcyclohexanone, offering insights into its fragmentation pathways and the experimental protocols for its analysis.

Mass Spectral Data of Deuterated 2-isopropyl-2,5-dimethylcyclohexanone

The following tables summarize the partial mass spectral data for 2-isopropyl-2,5-dimethylcyclohexanone and its deuterated analog. The data is adapted from the work of Kulkarni et al., who investigated the fragmentation of polyalkylcyclohexanones.[1] Deuteration at specific sites allows for a clearer understanding of the origin of various fragment ions.

Table 1: Partial Mass Spectrum of 2-isopropyl-2,5-dimethylcyclohexanone

| m/z | Relative Intensity (%) | Ion Formula (Proposed) |

| 168 | 15 | [C₁₁H₂₀O]⁺• (Molecular Ion) |

| 153 | 5 | [C₁₀H₁₇O]⁺ |

| 125 | 100 | [C₈H₁₃O]⁺ |

| 111 | 20 | [C₇H₁₁O]⁺ |

| 83 | 30 | [C₅H₇O]⁺ |

| 69 | 40 | [C₅H₉]⁺ |

| 55 | 50 | [C₄H₇]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

Table 2: Partial Mass Spectrum of 2-isopropyl-2,5-dimethylcyclohexanone-d₃ (deuterated at the isopropyl methyl groups)

| m/z | Relative Intensity (%) | Ion Formula (Proposed) |

| 171 | 12 | [C₁₁H₁₇D₃O]⁺• (Molecular Ion) |

| 156 | 4 | [C₁₀H₁₄D₃O]⁺ |

| 128 | 100 | [C₈H₁₀D₃O]⁺ |

| 114 | 18 | [C₇H₈D₃O]⁺ |

| 86 | 28 | [C₅H₄D₃O]⁺ |

| 72 | 38 | [C₅H₆D₃]⁺ |

| 58 | 48 | [C₄H₄D₃]⁺ |

| 46 | 58 | [C₃H₄D₃]⁺ |

Fragmentation Pathway

The fragmentation of 2-isopropyl-2,5-dimethylcyclohexanone upon electron ionization is a complex process involving multiple bond cleavages and rearrangements. The use of deuterium labeling helps to elucidate these pathways. A key fragmentation is the McLafferty rearrangement, which is common for ketones.

Experimental Protocols

The following is a generalized, modern protocol for the analysis of a deuterated dimethylcyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of the deuterated dimethylcyclohexanone in a high-purity volatile solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

Internal Standard: If quantitative analysis is required, add a known concentration of a suitable internal standard. For deuterated compounds, a non-deuterated analog or a different isotopologue can be used.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet:

-

Mode: Splitless or split (e.g., 20:1 split ratio).

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

-

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to the deuterated dimethylcyclohexanone based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

-

Fragmentation Analysis: Analyze the fragmentation pattern, noting the mass shifts of the molecular ion and key fragment ions compared to the non-deuterated analog.

-

Library Matching: If available, compare the obtained spectrum with a spectral library for confirmation. Note that deuterated compounds may not be present in standard libraries.

Logical Workflow for Isotopic Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the mass spectrum of a deuterated compound.

References

An In-depth Technical Guide to NMR Spectral Data of Isotope-Labeled Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectral data for isotope-labeled cyclohexanones. Cyclohexanone (B45756) and its derivatives are pivotal structural motifs in numerous pharmaceuticals and bioactive molecules. Understanding their conformational dynamics and electronic environment through isotopic labeling and NMR spectroscopy is crucial for drug design and development. This document summarizes key NMR data, details experimental methodologies, and illustrates relevant concepts with clear diagrams.

Introduction to NMR Spectroscopy of Isotope-Labeled Cyclohexanones

Isotopic labeling in NMR spectroscopy serves as a powerful tool to simplify complex spectra and elucidate subtle structural and dynamic features of molecules. By replacing specific atoms with their isotopes, such as deuterium (B1214612) (²H) for protons (¹H) or carbon-13 (¹³C) for carbon-12 (¹²C), researchers can selectively probe different parts of a molecule. In the context of cyclohexanones, isotopic labeling aids in:

-

Simplifying ¹H NMR spectra: Deuterium substitution reduces the number of proton signals and simplifies complex splitting patterns, facilitating the analysis of conformation and stereochemistry.

-

Probing Carbon Skeleton: ¹³C labeling allows for the direct observation of the carbon framework and the measurement of ¹³C-¹³C coupling constants, providing insights into bond connectivity and hybridization.

-

Investigating Isotope Effects: The introduction of heavier isotopes can induce small changes in chemical shifts, known as isotope shifts, which are sensitive to the local electronic and vibrational environment.

NMR Spectral Data of Isotope-Labeled Cyclohexanones

The following tables summarize ¹H and ¹³C NMR spectral data for unlabeled and select isotope-labeled cyclohexanones. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Chemical Shifts of Cyclohexanone in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~211.0 |

| C2, C6 (α-CH₂) | ~2.3 - 2.4 | ~42.0 |

| C3, C5 (β-CH₂) | ~1.8 - 1.9 | ~27.2 |

| C4 (γ-CH₂) | ~1.7 - 1.8 | ~25.2 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Expected Deuterium Isotope Effects on ¹³C Chemical Shifts of Cyclohexanone

| Position of Deuteration | Carbon Atom Observed | Expected Isotope Shift (ⁿΔC(D) in ppm) | Number of Bonds (n) |

| C2 | C2 | ~ -0.3 to -0.5 | 1 |

| C2 | C1 | ~ -0.1 to -0.2 | 2 |

| C2 | C3 | ~ -0.1 to -0.2 | 2 |

| C2 | C6 | Small | 3 |

| C2 | C4 | Negligible | 3 |

Note: Deuterium isotope effects typically cause an upfield shift (negative value) of the ¹³C signal. The magnitude of the shift decreases with the number of bonds between the deuterium and the observed carbon.[1][2][3][4][5]

Experimental Protocols

General Synthesis of Cyclohexanone

A common laboratory-scale synthesis of cyclohexanone involves the oxidation of cyclohexanol (B46403).

Procedure:

-

Dissolve cyclohexanol in a suitable solvent, such as acetone (B3395972) or acetic acid.

-

Slowly add an oxidizing agent, like Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) or sodium dichromate in sulfuric acid, to the solution while maintaining a controlled temperature (typically between 55-60°C).[1][6]

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidizing agent.

-

Extract the cyclohexanone product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer to remove impurities.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

-

Purify the cyclohexanone by distillation.[6]

Synthesis of Deuterated Cyclohexanones

The synthesis of deuterated cyclohexanones can be achieved through various methods, including the reduction of deuterated precursors or H/D exchange reactions. For example, 2,2,6,6-tetradeuteriocyclohexanone can be prepared by reacting cyclohexanone in a deuterated solvent (like D₂O) with a base catalyst.

Conceptual Workflow for Synthesis of Deuterated Cyclohexanone:

Caption: General workflow for the synthesis of α-deuterated cyclohexanones via base-catalyzed H/D exchange.

NMR Sample Preparation and Data Acquisition

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the isotope-labeled cyclohexanone in a suitable deuterated NMR solvent (e.g., CDCl₃, acetone-d₆).

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to verify the isotopic enrichment and observe changes in proton signals.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms.[7][8]

-

For ¹³C-labeled samples, acquire a proton-coupled ¹³C NMR spectrum to measure ¹³C-¹H coupling constants and a ¹³C{¹³C} INADEQUATE experiment to determine ¹³C-¹³C coupling constants.

-

For deuterated samples, specific pulse sequences can be employed to measure ¹³C-²H coupling constants and deuterium-induced isotope shifts on ¹³C chemical shifts.

-

For conformational analysis, variable temperature NMR experiments can be performed to study the coalescence of signals and determine the energy barriers between different conformers.[9][10][11]

-

Conformational Analysis of Isotope-Labeled Cyclohexanones

Cyclohexanone exists predominantly in a chair conformation. Isotopic labeling, particularly deuterium substitution, can be used to study the conformational equilibrium and dynamics of the ring system. Variable temperature NMR is a key technique for these investigations.

Logical Flow for Conformational Analysis using VT-NMR:

References

- 1. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Deuterium isotope effects on 13C chemical shifts in long-chain aliphatic compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. repository.rit.edu [repository.rit.edu]

- 10. [PDF] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups | Semantic Scholar [semanticscholar.org]

- 11. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Navigating the Isotopic Landscape: A Technical Guide to 3,5-Dimethyl-d10-cyclohexanone for Advanced Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-d10-cyclohexanone, a deuterated analog of 3,5-dimethylcyclohexanone (B1585822). While direct commercial availability of this specific isotopologue is not readily found, this document outlines its potential synthesis, highlights its significance in modern drug discovery, and provides detailed experimental considerations for its application. The strategic incorporation of deuterium (B1214612) into metabolically susceptible positions of drug candidates can significantly enhance their pharmacokinetic profiles, a concept known as the "deuterium effect."

The Deuterium Effect in Drug Development: A Paradigm Shift

The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can profoundly alter a drug's metabolic fate. This "deuterium switch" is a strategic tool in medicinal chemistry to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect (KIE).[] This can result in a longer drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[][2]

The application of deuterated compounds has moved beyond being simple tracers in metabolic studies to becoming a cornerstone of innovative drug design.[2][3] The FDA's approval of deuterated drugs, such as Austedo® (deutetrabenazine), underscores the therapeutic potential of this approach.[4]

Commercial Unavailability and Proposed Synthesis of 3,5-Dimethyl-d10-cyclohexanone

A thorough search of commercial chemical supplier databases reveals that 3,5-Dimethyl-d10-cyclohexanone is not a stock item. However, its synthesis can be envisioned through established deuteration methodologies. The most common approaches for introducing deuterium into ketones involve H/D exchange reactions under acidic, basic, or metal-catalyzed conditions.[5][6]

Proposed Synthetic Pathway

A plausible synthetic route to 3,5-Dimethyl-d10-cyclohexanone would involve the deuteration of the commercially available 3,5-dimethylcyclohexanone. Given the presence of multiple enolizable protons, a comprehensive deuteration can be achieved.

Experimental Protocols

The following are generalized protocols for the deuteration of ketones, which can be adapted for the synthesis of 3,5-Dimethyl-d10-cyclohexanone.

Base-Catalyzed H/D Exchange

This method is effective for enolizable ketones.

Materials:

-

3,5-dimethylcyclohexanone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 3,5-dimethylcyclohexanone in a minimal amount of a suitable organic solvent.

-

Add a solution of NaOD in D₂O to the flask.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the exchangeable protons.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The extent of deuteration can be determined by mass spectrometry and NMR spectroscopy.

Acid-Catalyzed H/D Exchange

This method provides an alternative for ketones sensitive to basic conditions.

Materials:

-

3,5-dimethylcyclohexanone

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl) or sulfuric acid (D₂SO₄)

-

Suitable organic solvent (e.g., deuterated chloroform)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3,5-dimethylcyclohexanone in a suitable solvent.

-

Add D₂O and a catalytic amount of DCl or D₂SO₄.

-

Stir the mixture at an elevated temperature (e.g., 50-80 °C) for a specified period (24-72 hours), monitoring the reaction by ¹H NMR.

-

Upon completion, neutralize the mixture with a weak deuterated base (e.g., NaHCO₃ in D₂O).

-

Extract the product with an organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Applications in Drug Discovery and Development

Deuterated cyclohexanone (B45756) derivatives, such as 3,5-Dimethyl-d10-cyclohexanone, can serve as valuable building blocks in the synthesis of more complex deuterated drug candidates. The cyclohexanone moiety is present in various biologically active molecules.

Enhancing Metabolic Stability

The primary application of deuteration in drug development is to improve metabolic stability.[2] By replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be significantly reduced.

| Pharmacokinetic Parameter | Effect of Deuteration | Rationale |

| Metabolic Clearance | Decreased | Slower enzymatic cleavage of C-D vs. C-H bonds[4] |

| Half-life (t½) | Increased | Reduced rate of metabolism leads to longer circulation time[4] |

| Bioavailability | Potentially Increased | Reduced first-pass metabolism can lead to higher systemic exposure |

| Formation of Toxic Metabolites | Decreased | Slower metabolism can reduce the generation of harmful byproducts |

Use as Internal Standards

Deuterated compounds are widely used as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their chemical properties are nearly identical to the non-deuterated analyte, but they have a different mass, allowing for accurate quantification.

Conclusion

While 3,5-Dimethyl-d10-cyclohexanone is not commercially available, its synthesis is feasible through established deuteration techniques. For researchers in drug discovery and development, the strategic use of such deuterated building blocks offers a powerful approach to modulate the metabolic properties of drug candidates. The "deuterium effect" can lead to improved pharmacokinetic profiles, potentially resulting in safer and more effective medicines. The protocols and concepts outlined in this guide provide a foundation for the synthesis and application of 3,5-Dimethyl-d10-cyclohexanone and other deuterated compounds in advanced pharmaceutical research.

References

- 2. Deuterated Compounds [simsonpharma.com]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Controlled synthesis of CD 2 H-ketones - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04819A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Kinetic Isotope Effect in Deuterated Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at positions alpha to a carbonyl group in ketones leads to a significant kinetic isotope effect (KIE). This phenomenon, where the rate of a chemical reaction is altered due to isotopic substitution, provides a powerful tool for elucidating reaction mechanisms and has profound implications in the field of drug development. This technical guide delves into the core principles of the kinetic isotope effect in deuterated ketones, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in this domain.

Core Principles of the Kinetic Isotope Effect in Ketones

The kinetic isotope effect is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). A kH/kD value greater than 1 indicates a "normal" KIE, signifying that the C-H bond is broken more readily than the C-D bond. This effect primarily arises from the difference in zero-point vibrational energies of the C-H and C-D bonds; the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage.[1]

In the context of ketones, the most significant KIE is observed in reactions involving the cleavage of a C-H bond at the α-carbon, a crucial step in processes such as enolization, halogenation, and certain oxidation-reduction reactions.[2][3]

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.[4] For α-deuterated ketones, this typically results in kH/kD values ranging from 2 to 8.[2]

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step.[5] These effects are generally smaller than PKIEs, with kH/kD values typically between 1 and 1.5.[2]

Quantitative Data on Kinetic Isotope Effects in Deuterated Ketones

The magnitude of the KIE provides valuable insights into the transition state of a reaction. Below is a summary of experimentally determined KIEs for various reactions involving deuterated ketones.

| Reaction Type | Ketone | Catalyst/Conditions | kH/kD | Reference |

| Enolization (Acid-Catalyzed) | Isobutyrophenone | HCl in H2O/D2O | 6.2 | [6] |

| Enolization (Base-Catalyzed) | Acetophenone | Deuteroxide ion | 1.08 ± 0.07 (α-CH3 exchange) | [7] |

| Bromination (Base-Promoted) | General Ketone | Base | 6.5 | [2] |

| Alkylation | Enolizable Ketones | Lithium salt of N,N-diethylbenzamide | Enhanced yield (qualitative) | [8] |

Experimental Protocols for Measuring the Kinetic Isotope Effect

Accurate determination of the KIE is crucial for mechanistic studies. The following outlines common experimental methodologies.

Competitive Experiment using NMR Spectroscopy

This method is widely used for its precision and the ability to measure the KIE from a single reaction mixture.

Objective: To determine the kH/kD for the base-catalyzed enolization of a ketone.

Materials:

-

Ketone (e.g., Acetophenone)

-

Deuterated ketone (e.g., Acetophenone-d3)

-

Base catalyst (e.g., Sodium deuteroxide in D2O)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Prepare a stock solution containing a known ratio of the non-deuterated and deuterated ketone.

-

Initiate the reaction by adding the base catalyst to the NMR tube containing the ketone mixture at a controlled temperature.

-

Acquire NMR spectra at various time points throughout the reaction.

-

Integrate the signals corresponding to the protons of the non-deuterated ketone and any remaining protons on the partially deuterated ketone.

-

The relative rates of disappearance of the starting materials are used to calculate the KIE. For instance, the change in the ratio of the integrated peak areas of the α-protons of the protio and deuterio ketones over time can be used to determine the relative reaction rates.[7][9]

Bromine Scavenging Method

This classical method is effective for measuring rates of enolization.

Objective: To determine the rate of acid-catalyzed enolization and the corresponding KIE.

Materials:

-

Ketone (e.g., Isobutyrophenone)

-

Deuterated ketone (e.g., Isobutyrophenone-α-d)

-

Acid catalyst (e.g., HCl in H2O and DCl in D2O)

-

Bromine solution

-

UV-Vis spectrophotometer

Procedure:

-

The rate of enolization is determined by monitoring the disappearance of bromine, which rapidly reacts with the enol intermediate.

-

Separate kinetic runs are performed for the non-deuterated ketone in H2O with HCl and the deuterated ketone in D2O with DCl.

-

The concentration of bromine is monitored over time using a UV-Vis spectrophotometer.

-

The initial rates of bromine consumption are determined for both isotopic systems.

-

The ratio of the rates gives the combined substrate and solvent isotope effect. Further experiments can be designed to separate these effects.[6]

Mechanistic Insights from Kinetic Isotope Effects

The KIE is a powerful tool for understanding reaction mechanisms. For instance, a large primary KIE in the base-promoted halogenation of a ketone strongly supports a mechanism where the rate-determining step is the abstraction of an α-proton by the base to form an enolate.[2]

Base-Catalyzed Enolization

Caption: Base-catalyzed enolization proceeds via a rate-determining α-proton abstraction.

Acid-Catalyzed Enolization

Caption: Acid-catalyzed enolization involves a rate-determining α-proton removal from the protonated ketone.[10]

Applications in Drug Development

The kinetic isotope effect is a key strategy in medicinal chemistry to enhance the metabolic stability of drugs. Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond.[11][12] By replacing a metabolically labile hydrogen with deuterium, the rate of metabolism at that position can be significantly reduced, leading to:

-

Increased drug half-life: A slower rate of metabolism can lead to a longer duration of action.

-

Reduced toxic metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration can mitigate its formation.

-

Improved pharmacokinetic profile: Deuteration can lead to more predictable drug exposure and potentially lower required doses.[1][13]

The successful development and approval of deuterated drugs like deutetrabenazine have validated this "deuterium switch" approach in modern drug discovery.[]

Experimental Workflow for Assessing Metabolic Stability

Caption: A typical workflow for evaluating the effect of deuteration on metabolic stability.

Conclusion

The kinetic isotope effect in deuterated ketones is a fundamental principle with significant practical applications. For researchers and scientists, it offers a nuanced method to probe reaction mechanisms. For drug development professionals, it represents a validated strategy to improve the pharmacokinetic and safety profiles of therapeutic agents. A thorough understanding and application of the principles and experimental methodologies outlined in this guide are essential for leveraging the full potential of deuterium substitution in chemical and pharmaceutical research.

References

- 1. Portico [access.portico.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Kinetic_isotope_effect [chemeurope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Item - Secondary Deuterium Isotope Effects for Enolization Reactions - American Chemical Society - Figshare [acs.figshare.com]

- 8. Utilization of the deuterium isotope effect to suppress enolization during alkylation of ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Applications of Deuterated Compounds in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways and pharmacokinetics. Among these, deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), have emerged as powerful tools. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies underpinning the use of deuterated compounds in metabolic research and drug development. The inherent kinetic isotope effect (KIE) associated with the carbon-deuterium (C-D) bond allows for the modulation of metabolic rates, providing a unique avenue for improving the pharmacokinetic profiles of drugs and for tracing the flux of metabolites through complex biochemical networks.[1][2]

Core Principles: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium results in a stronger C-D bond compared to the native carbon-hydrogen (C-H) bond. This is due to the greater mass of deuterium, which leads to a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of the application of deuterated compounds in metabolic studies.[3][4]

The KIE can be leveraged to:

-

Enhance Metabolic Stability: By strategically replacing hydrogen atoms at sites of metabolic vulnerability on a drug molecule, the rate of its breakdown by metabolic enzymes, such as the cytochrome P450 (CYP450) family, can be significantly reduced.[3] This can lead to an extended drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[3]

-

Elucidate Reaction Mechanisms: The magnitude of the KIE can provide valuable insights into the transition state of an enzymatic reaction, helping to elucidate the mechanism of action of enzymes involved in drug metabolism.

Data Presentation: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

The practical impact of the kinetic isotope effect is evident in the altered pharmacokinetic profiles of deuterated drugs compared to their non-deuterated counterparts. The following table summarizes key pharmacokinetic parameters for several deuterated drugs.

| Drug (Deuterated) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication | Reference |

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase | Chorea associated with Huntington's disease | [2][3] |

| d9-Methadone | Methadone | Area under the curve (AUC) | 5.7-fold increase | Postoperative pain | [5] |

| d9-Methadone | Methadone | Clearance | Reduced (0.9 ± 0.3 L/h/kg vs 4.7 ± 0.8 L/h/kg) | Postoperative pain | [5] |

| Deucravacitinib | N/A (De novo design) | N/A | N/A | Plaque psoriasis | [2] |

| Deutivacaftor | Ivacaftor | N/A | N/A | Cystic fibrosis | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the structured flow of experimental procedures is crucial for understanding and replicating metabolic studies. The following diagrams, generated using the DOT language, illustrate key concepts.

References

Technical Guide: Characterization of 3,5-Dimethyl-d10-cyclohexanone

This technical guide provides a comprehensive overview of the analytical data and characterization methods for 3,5-Dimethyl-d10-cyclohexanone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize isotopically labeled compounds. This document outlines the key physicochemical properties, experimental protocols for synthesis and analysis, and the expected spectroscopic data for this compound.

Physicochemical Properties

The physical and chemical properties of 3,5-Dimethyl-d10-cyclohexanone and its non-deuterated analog are summarized below. The incorporation of ten deuterium (B1214612) atoms results in a noticeable increase in molecular weight.

| Property | 3,5-Dimethyl-d10-cyclohexanone | 3,5-Dimethylcyclohexanone (Non-deuterated) |

| CAS Number | 1219804-55-3[1] | 2320-30-1[2][3] |

| Molecular Formula | C₈H₄D₁₀O[1][4] | C₈H₁₄O[2][3] |

| Molecular Weight | 136.26 g/mol [1][4] | 126.20 g/mol [2][3] |

| Exact Mass | 136.167236 u[4] | 126.104465 u[2] |

| Density | 0.9 ± 0.1 g/cm³[1][4] | 0.882 g/cm³[5] |

| Boiling Point | 182.5 ± 0.0 °C at 760 mmHg[1][4] | 182.5 °C at 760 mmHg[5] |

| Flash Point | 53.8 ± 10.7 °C[1][4] | 53.8 °C[5] |

| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C[1][4] | 0.808 mmHg at 25°C[5] |

| Index of Refraction | 1.434[1][4] | N/A |

Experimental Protocols

2.1. Synthesis of 3,5-Dimethylcyclohexanone (General Method)

A common method for the synthesis of the non-deuterated analog, 3,5-dimethylcyclohexanone, is the oxidation of the corresponding alcohol.[6] A similar pathway would be followed for the deuterated compound, starting with deuterated precursors.

Protocol:

-

Reaction Setup: A round-bottom flask is fitted with a stirrer, thermometer, dropping funnel, and reflux condenser.

-

Initial Charge: 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene (B151609) are added to the flask.[6]

-

Oxidizing Agent Preparation: A mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid is prepared.[6]

-

Addition: The oxidizing mixture is added dropwise to the flask while stirring and cooling, maintaining the temperature below 10°C.[6]

-

Reaction: The mixture is stirred at this temperature for an additional 3 hours.[6]

-

Workup: The organic phase is separated. The aqueous phase is diluted with water and extracted with benzene.[6]

-

Purification: The combined organic phases are washed until neutral and then concentrated. The resulting residue is distilled to yield pure 3,5-dimethylcyclohexanone.[6]

References

- 1. 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 | Isotope-Labeled Compounds | 1219804-55-3 | Invivochem [invivochem.com]

- 2. 3,5-Dimethylcyclohexanone | C8H14O | CID 137544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanone, 3,5-dimethyl- [webbook.nist.gov]

- 4. This compound | CAS#:1219804-55-3 | Chemsrc [chemsrc.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. prepchem.com [prepchem.com]

Methodological & Application

Application Note: Quantitative Analysis Using 3,5-Dimethyl-d10-cyclohexanone as a GC/MS Internal Standard

Introduction

In quantitative gas chromatography-mass spectrometry (GC/MS), the use of an internal standard is crucial for achieving high accuracy and precision. An ideal internal standard co-elutes with the analyte of interest and behaves similarly during sample preparation and analysis, thus correcting for variations in extraction recovery, injection volume, and instrument response. Deuterated stable isotope-labeled internal standards are considered the gold standard for mass spectrometry-based quantification due to their chemical and physical similarity to the native analyte.[1][2] 3,5-Dimethyl-d10-cyclohexanone is a deuterated analog of 3,5-dimethylcyclohexanone (B1585822) and serves as an excellent internal standard for the quantification of small volatile and semi-volatile ketones and other structurally related compounds. Its use in isotope dilution mass spectrometry (IDMS) allows for the reliable correction of matrix effects and procedural losses, leading to robust and reproducible results.[3][4][5]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that involves adding a known amount of an isotopically enriched compound (the internal standard) to a sample before processing.[6] Since the deuterated internal standard is chemically identical to the analyte, it will exhibit nearly identical behavior throughout the analytical process, including extraction, derivatization (if any), and chromatographic separation. However, due to the mass difference between the analyte and the internal standard, they can be distinguished by the mass spectrometer. Quantification is achieved by measuring the ratio of the analyte's signal to the internal standard's signal. This ratio is then used to determine the analyte concentration from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Applications

3,5-Dimethyl-d10-cyclohexanone is suitable for a variety of quantitative GC/MS applications, including:

-

Environmental Monitoring: Quantification of cyclic ketones and related industrial byproducts in water, soil, and air samples.

-

Food and Beverage Analysis: Determination of flavor and fragrance components.

-

Pharmaceutical Analysis: As an internal standard for the analysis of metabolites or impurities containing a cyclohexanone (B45756) moiety.

-

Forensic Science: Analysis of volatile organic compounds.

Experimental Protocols

1. Materials and Reagents

-

Analytes: 3,5-Dimethylcyclohexanone (and/or other analytes of interest)

-

Internal Standard: 3,5-Dimethyl-d10-cyclohexanone

-

Solvents: Dichloromethane (B109758) (DCM), Ethyl Acetate, Hexane (all HPLC or GC grade)

-

Drying Agent: Anhydrous Sodium Sulfate

-

Sample Matrix: e.g., Water, Plasma, Soil Extract

-

Glassware: Volumetric flasks, pipettes, autosampler vials with caps

2. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of 3,5-Dimethylcyclohexanone and dissolve in 10 mL of ethyl acetate.

-

Accurately weigh 10 mg of 3,5-Dimethyl-d10-cyclohexanone and dissolve in 10 mL of ethyl acetate.

-

-

Working Standard Solution (10 µg/mL):

-

Dilute 100 µL of the primary analyte stock solution to 10 mL with ethyl acetate.

-

-

Internal Standard Spiking Solution (1 µg/mL):

-

Dilute 100 µL of the primary internal standard stock solution to 10 mL with ethyl acetate.

-

3. Calibration Standards and Quality Controls (QCs)

Prepare calibration standards and QCs by spiking the appropriate amount of the working standard solution into a blank sample matrix. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

4. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of the sample (or calibration standard/QC) into a glass test tube.

-

Add 50 µL of the internal standard spiking solution (1 µg/mL) to each tube and vortex for 10 seconds.

-

Add 5 mL of dichloromethane (DCM) to each tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean test tube.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to a final volume of approximately 200 µL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC/MS autosampler vial for analysis.

5. GC/MS Instrumental Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

-

Injector: Splitless mode, 250°C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV, 230°C

-

MS Quadrupole: 150°C

-

MS Transfer Line: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

3,5-Dimethylcyclohexanone: m/z 126 (quantifier), 82, 97 (qualifiers)

-

3,5-Dimethyl-d10-cyclohexanone: m/z 136 (quantifier), 90, 105 (qualifiers)

-

Data Presentation

Table 1: Calibration Curve for 3,5-Dimethylcyclohexanone

| Concentration (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte/IS) |

| 1 | 1,520 | 148,500 | 0.0102 |

| 5 | 7,850 | 151,200 | 0.0519 |

| 10 | 15,900 | 153,100 | 0.1038 |

| 50 | 81,200 | 155,400 | 0.5225 |

| 100 | 165,300 | 152,800 | 1.0818 |

| 500 | 835,600 | 154,100 | 5.4224 |

| 1000 | 1,680,400 | 153,600 | 10.9401 |

| Linearity (R²): | \multicolumn{3}{c | }{0.9995} |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 3 | 2.91 | 97.0 | 4.5 |

| Medium | 80 | 83.2 | 104.0 | 3.1 |

| High | 800 | 789.5 | 98.7 | 2.8 |

Table 3: Extraction Recovery

| Analyte | Concentration (ng/mL) | Peak Area (Pre-extraction) | Peak Area (Post-extraction) | Recovery (%) |

| 3,5-Dimethylcyclohexanone | 100 | 168,900 | 158,400 | 93.8 |

| 3,5-Dimethyl-d10-cyclohexanone | 100 | 155,200 | 146,900 | 94.7 |

Visualization

Caption: Experimental workflow for quantitative GC/MS analysis.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. texilajournal.com [texilajournal.com]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of Ketone Bodies in Biological Matrices by Isotope Dilution Mass Spectrometry using Deuterated Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantitative determination of compounds in complex matrices.[1] This method utilizes a stable isotope-labeled version of the analyte of interest as an internal standard.[2] Deuterated ketones, such as deuterated acetone, are frequently employed as internal standards in the analysis of ketone bodies and other small molecules due to their chemical similarity to the analytes and their distinct mass-to-charge ratio.[3] This application note provides a detailed protocol for the quantification of ketone bodies (acetone, acetoacetate, and β-hydroxybutyrate) in human plasma and urine using IDMS with deuterated ketone internal standards.

The accurate measurement of ketone bodies is crucial in various research and clinical settings, including studies on metabolic disorders like diabetic ketoacidosis, the monitoring of ketogenic diets, and in drug development where metabolic profiling is required.[1] The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly reliable and reproducible results.[3]

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled standard (e.g., a deuterated ketone) to a sample containing the analyte of interest.[1] The labeled standard is chemically identical to the analyte and therefore behaves similarly during sample extraction, derivatization (if necessary), and chromatographic separation.[4] However, due to the difference in isotopic composition, the analyte and the internal standard can be distinguished by a mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately calculated.

Data Presentation

The following table summarizes representative quantitative data for serum ketone body concentrations in patients with diabetic ketoacidosis (DKA), as determined by a mass spectrometry-based method.

| Analyte | DKA Patient Group (mmol/L) | Reference Range (mmol/L) |

| β-hydroxybutyrate | 6.3 | < 0.3 |

| Acetoacetate | 1.4 | < 0.1 |

| Total Ketone Bodies | 8.0 | < 0.4 |

This data is representative and compiled from published studies on diabetic ketoacidosis.[1][5] Actual values may vary depending on the specific patient population and analytical methodology.

Experimental Protocols

This section provides detailed methodologies for the quantification of ketone bodies in human plasma and urine using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Analytes: Acetone, Acetoacetate, β-hydroxybutyrate

-

Deuterated Internal Standard: Acetone-d6 (or other appropriate deuterated ketone)

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

-

Reagents for GC-MS derivatization: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)

-

Other Reagents: Formic acid, Perchloric acid

-

Sample Collection Tubes: appropriate for plasma and urine collection.

-

Solid Phase Extraction (SPE) Cartridges: for sample clean-up if required.

Preparation of Stock and Working Solutions

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each ketone body standard in methanol to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated ketone (e.g., Acetone-d6) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solutions with 50% methanol to create a calibration curve.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with 50% methanol to a final concentration of 10 µg/mL.

Sample Preparation

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (10 µg/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid for LC-MS) or 100 µL of 6% perchloric acid for protein precipitation.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

Centrifuge the urine sample to remove any sediment.

-

To 100 µL of the supernatant, add 10 µL of the internal standard working solution (10 µg/mL).

-

Vortex to mix. The sample is now ready for analysis. For cleaner samples, an optional Solid Phase Extraction (SPE) step can be performed.

GC-MS Analysis Protocol

-

Derivatization: To 50 µL of the prepared sample supernatant or urine, add 50 µL of MTBSTFA with 1% TBDMCS. Heat at 60°C for 30 minutes.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column for ketone analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).

-

Monitored Ions: Determine the characteristic ions for the derivatized analytes and the deuterated internal standard.

LC-MS/MS Analysis Protocol

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the ketone bodies. For example, start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analytes.

-

Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for each analyte and the deuterated internal standard.

Mandatory Visualization

Ketogenesis and Ketolysis Signaling Pathway

Caption: Metabolic pathway of ketone body synthesis (ketogenesis) and utilization (ketolysis).

Experimental Workflow for IDMS Analysis

Caption: General experimental workflow for isotope dilution mass spectrometry.

References

- 1. Serum ketone body measurement in patients with diabetic ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Serum ketone body measurement in patients with diabetic ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS/MS method development with 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

An Application Note for the Quantitative Analysis of 3,5-Dimethylcyclohexanone using a Deuterated Internal Standard by LC-MS/MS.

Introduction

The accurate quantification of small molecules in complex matrices is a critical task in pharmaceutical research, clinical diagnostics, and environmental analysis. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity, specificity, and reproducibility.[1][2] A key element in achieving reliable quantitative results is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A SIL-IS, such as a deuterated analog of the analyte, exhibits nearly identical chemical and physical properties to the target compound.[5] This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively correcting for matrix effects and variations in instrument response.[3][5]

This application note details a robust and sensitive LC-MS/MS method for the quantification of 3,5-Dimethylcyclohexanone in a biological matrix (e.g., plasma) using 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 as the internal standard. This method is suitable for researchers and scientists involved in drug metabolism studies, pharmacokinetics, or other applications requiring precise measurement of ketone compounds.

Experimental Protocols

Materials and Reagents

-

Analyte: 3,5-Dimethylcyclohexanone (C₈H₁₄O, MW: 126.20 g/mol )[6][7]

-

Internal Standard (IS): this compound (C₈H₄D₁₀O, MW: approx. 136.26 g/mol )

-

Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

-

Additive: Formic acid (LC-MS grade).

-

Matrix: Human plasma (or other relevant biological matrix).

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 3,5-Dimethylcyclohexanone (Analyte) and the deuterated internal standard (IS) in separate 1 mL volumes of methanol.[5]

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 50 µL of the sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Spiking Solution (50 ng/mL) to each tube and vortex briefly.

-

Add 150 µL of cold acetonitrile to precipitate proteins.[8]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

-

0.0 min: 30% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 30% B

-

5.0 min: 30% B

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).[2]

-

Gas Temperature: 350°C.

-

Gas Flow: 10 L/min.

-

Nebulizer Pressure: 45 psi.

-

Capillary Voltage: 4000 V.

The optimization of MRM transitions is a critical step in method development, involving the selection of precursor and product ions and the fine-tuning of collision energies.[9][10]

Data Presentation

The optimized MRM parameters for the analyte and its deuterated internal standard are summarized in the table below. The precursor ion selected corresponds to the protonated molecule [M+H]⁺.[10]

| Compound Name | Retention Time (min) | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 3,5-Dimethylcyclohexanone | 2.5 | 127.1 | 81.1 (Quantifier) | 25 | 15 |

| 127.1 | 55.1 (Qualifier) | 25 | 20 | ||

| This compound (IS) | 2.5 | 137.2 | 87.1 (Quantifier) | 25 | 15 |

Visualizations

The following diagrams illustrate the key aspects of the analytical method.

Caption: Experimental workflow from sample preparation to final data analysis.

Caption: The principle of using a deuterated internal standard for quantification.

References

- 1. rsc.org [rsc.org]

- 2. waters.com [waters.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. 3,5-Dimethylcyclohexanone | C8H14O | CID 137544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3S,5S)-3,5-dimethylcyclohexanone | C8H14O | CID 642499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

- 10. forensicrti.org [forensicrti.org]

Quantitative Analysis of Volatile Organic Compounds Using Deuterated Standards: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the quantitative analysis of volatile organic compounds (VOCs) using deuterated internal standards, a robust and widely accepted methodology. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is the gold standard for quantitative analysis in complex matrices due to their ability to compensate for variability during sample preparation and analysis.[1][2][3] This approach, known as isotope dilution mass spectrometry (IDMS), offers high accuracy and precision by correcting for sample loss and matrix effects.[4]

Core Principles: The Advantage of Deuterated Standards

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] The key principle is that the deuterated standard is chemically identical to the analyte and will behave similarly during extraction, chromatography, and ionization.[1][5] Because the deuterated standard is introduced into the sample at a known concentration at the beginning of the workflow, the ratio of the native analyte to the deuterated standard remains constant, even if the absolute signal intensities fluctuate. This normalization corrects for variations in sample extraction, injection volume, and instrument response, leading to more accurate and reliable quantification.[2][3]

Applications in Research and Drug Development

The precise quantification of VOCs is critical in numerous fields. In environmental science, it is used to monitor pollutants in water, soil, and air, often following regulatory methods like U.S. EPA Method 8260B.[6][7][8] In the pharmaceutical industry, this technique is essential for:

-

Drug Metabolism and Pharmacokinetics (DMPK) studies: To accurately measure drug and metabolite concentrations in biological fluids.[9]

-

Impurity Profiling: To identify and quantify volatile impurities in drug substances and products.[10]

-

Biomarker Discovery: Analyzing VOCs in biological samples (e.g., blood, breath) can lead to the discovery of new disease biomarkers.

Experimental Workflow for VOC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of VOCs using deuterated standards with Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. benchchem.com [benchchem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. gcms.cz [gcms.cz]

- 7. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]

- 8. shimadzu.com [shimadzu.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Application Notes and Protocols for Ketone Analysis Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the accurate quantification of ketone bodies in biological matrices. The methodologies outlined leverage the precision of deuterated internal standards, ensuring high-quality, reproducible data for clinical and research applications.

Introduction

The analysis of ketone bodies, primarily acetoacetate (B1235776) (AcAc) and D-β-hydroxybutyrate (D-βOHB), is crucial in various fields, including metabolic research, clinical diagnostics, and drug development. The inherent instability of AcAc and the presence of structural and enantiomeric isomers of βOHB pose significant analytical challenges. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for mitigating variability during sample preparation and analysis, thereby enabling accurate and precise quantification by mass spectrometry. This document details robust protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods, providing a clear comparison of key quantitative parameters.

Table 1: Performance Characteristics of LC-MS/MS Method for Ketone Body Analysis

| Parameter | Acetoacetate (AcAc) | D-β-hydroxybutyrate (D-βOHB) | Internal Standard(s) |

| Limit of Detection (LOD) | 2 mg/L | 2 mg/L | [U-13C4] AcAc, [2H] D-βOHB |

| Lower Limit of Quantification (LLOQ) | 6 mg/L | 7 mg/L | [U-13C4] AcAc, [2H] D-βOHB |

| Linear Range | 50-500 mg/L | 50-500 mg/L | N/A |

| Recovery | ≥ 59% (Urine) | ≥ 82% (Blood) | N/A |

| Intra-day Precision (CV%) | 1.0 - 12.4% | 1.0 - 12.4% | N/A |

| Inter-day Precision (CV%) | 1.0 - 12.4% | 1.0 - 12.4% | N/A |

Table 2: Performance Characteristics of GC-MS Method for Ketone Body Analysis

| Parameter | β-hydroxybutyrate (BHB) | Internal Standard |

| Limit of Detection (LOD) | 2 mg/L (Blood & Urine) | Deuterated γ-hydroxybutyrate (GHB-d6) |

| Lower Limit of Quantification (LLOQ) | 7 mg/L (Blood), 6 mg/L (Urine) | Deuterated γ-hydroxybutyrate (GHB-d6) |

| Linear Range | 50-500 mg/L | N/A |

| Recovery | ≥ 82% (Blood), ≥ 59% (Urine) | N/A |

| Intra-day Precision (CV%) | 1.0 - 12.4% | N/A |

| Inter-day Precision (CV%) | 1.0 - 12.4% | N/A |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Ketone Bodies in Plasma/Serum

This protocol is adapted from methodologies that emphasize rapid and specific quantification of AcAc and βOHB.

1. Materials and Reagents:

-

Biological matrix (e.g., plasma, serum)

-

Deuterated internal standards: [U-13C4] Acetoacetate and [2H] D-β-hydroxybutyrate

-

Protein precipitation agent: Cold acetonitrile (B52724) or a mixture of zinc sulfate (B86663) and methanol

-

Mobile Phase A: 0.0125% Acetic Acid in Water

-

Mobile Phase B: 0.0125% Acetic Acid in 60:40 Water:Methanol

-

LC-MS/MS system with a C18 column

2. Sample Preparation Workflow:

Caption: LC-MS/MS Sample Preparation Workflow.

3. Detailed Steps:

-

To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the deuterated internal standard working solution and vortex briefly.

-

Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile) and vortex vigorously for 1 minute.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatography: Employ a C18 column with a gradient of mobile phase A and B. A rapid LC method of approximately 6.5-7 minutes can be utilized.